molecular formula C8H3Cl5 B174991 Pentachlorostyrene CAS No. 14992-81-5

Pentachlorostyrene

Cat. No.: B174991
CAS No.: 14992-81-5
M. Wt: 276.4 g/mol
InChI Key: AGOFZVAQMFVJEQ-UHFFFAOYSA-N
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Description

Pentachlorostyrene is a halogenated aromatic compound with the molecular formula C8H3Cl5. It is characterized by the presence of five chlorine atoms attached to a benzene ring, along with a vinyl group. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorostyrene can be synthesized through the dehydrohalogenation of betachloroethylpentachlorobenzene or by dehydrating methylpentachlorophenyl carbinol. The process involves heating the reactants in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride, and the mixture is heated until reflux temperature is reached .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Pentachlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pentachlorostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentachlorostyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and interfere with enzyme activities, particularly those involved in oxidative stress responses. Its high chlorine content contributes to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Uniqueness: Pentachlorostyrene stands out due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its unique structure allows for specific interactions with biological and chemical systems, distinguishing it from other chlorinated aromatic compounds .

Properties

IUPAC Name

1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHKVLIZXLBQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933805
Record name 1,2-Dichloro-3-(trichloroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14992-81-5
Record name Pentachlorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-(trichloroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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